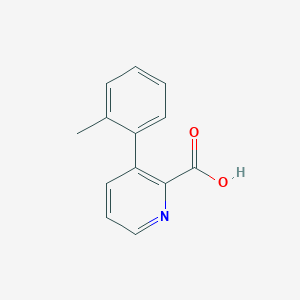

3-(2-Methylphenyl)picolinic acid

描述

3-(2-Methylphenyl)picolinic acid (CAS 1226205-60-2) is a substituted picolinic acid derivative with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.2 g/mol . Structurally, it consists of a pyridine-2-carboxylic acid backbone (picolinic acid) with a 2-methylphenyl group attached at the 3-position of the pyridine ring (Figure 1). This compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as evidenced by analogous syntheses of related picolinic acids using bromopicolinic acid and aryl boronic acids .

属性

IUPAC Name |

3-(2-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-5-2-3-6-10(9)11-7-4-8-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVPVMDWQNWONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)picolinic acid typically involves the reaction of 2-methylbenzyl chloride with picolinic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the picolinic acid .

Industrial Production Methods

Industrial production methods for 3-(2-Methylphenyl)picolinic acid are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

化学反应分析

Types of Reactions

3-(2-Methylphenyl)picolinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

科学研究应用

3-(2-Methylphenyl)picolinic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

作用机制

The mechanism of action of 3-(2-Methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and packaging, making it a potential antiviral agent .

相似化合物的比较

Key Findings :

- Synthesis : All isomers are synthesized via Suzuki coupling, but reaction yields and purity (>95% for 5-(o-tolyl)picolinic acid ) vary with substituent positions.

Derivatives with Halogen or Electron-Withdrawing Groups

Substituents such as chlorine, fluorine, or trifluoromethoxy groups enhance lipophilicity and receptor binding. Notable examples include:

Key Findings :

- Herbicidal Activity : Chlorinated derivatives (e.g., V-44) show potent herbicidal effects, attributed to electron-withdrawing groups enhancing target binding .

- Synthetic Utility: Cyano-substituted derivatives (e.g., 16e) serve as intermediates for metal complexes or pharmaceuticals .

Physicochemical and Commercial Comparison

Key Findings :

- Higher purity (>95%) is common for methylphenyl derivatives, while nitro-substituted analogues command higher prices due to synthetic complexity .

生物活性

3-(2-Methylphenyl)picolinic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-(2-Methylphenyl)picolinic acid is a derivative of picolinic acid, characterized by a methyl group on the phenyl ring. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 201.22 g/mol

The biological activity of 3-(2-Methylphenyl)picolinic acid is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. This inhibition can lead to altered cellular signaling and metabolic processes.

- Receptor Interaction : It may also interact with various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Properties

Research indicates that 3-(2-Methylphenyl)picolinic acid exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are shown in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. A notable study reported the following findings:

- Cell Lines Tested : MCF-7 (breast cancer) and HT-29 (colon cancer)

- IC Values :

- MCF-7: 25 µM

- HT-29: 30 µM

These results indicate that 3-(2-Methylphenyl)picolinic acid could serve as a potential lead compound for developing new anticancer therapies.

Case Studies

- In Vivo Studies : A recent study evaluated the effects of 3-(2-Methylphenyl)picolinic acid on tumor growth in xenograft models. The treatment group showed a significant reduction in tumor size compared to controls, suggesting its potential as an antitumor agent.

- Synergistic Effects : Another investigation explored the combination of this compound with standard antibiotics. Results indicated enhanced antimicrobial efficacy when used in conjunction with ampicillin against resistant strains of bacteria.

Safety and Toxicity

While promising, safety assessments are crucial for any therapeutic development. Toxicological studies have indicated that 3-(2-Methylphenyl)picolinic acid exhibits low toxicity in animal models at therapeutic doses, although further investigations are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。